N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the 4-fluorobenzylamine and the thiophene-furan derivative. These intermediates are then coupled using oxalyl chloride to form the final oxalamide product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or furans with additional oxygen functionalities.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxalamide could produce the corresponding amine derivative.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors, while the thiophene and furan rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor modulation in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
- N1-(4-methylbenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-14-3-1-12(2-4-14)9-20-17(22)18(23)21-10-15-5-6-16(24-15)13-7-8-25-11-13/h1-8,11H,9-10H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGQRIFHRDKZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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